molecular formula C12H11ClN2O3 B4271333 2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate

2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate

Cat. No.: B4271333
M. Wt: 266.68 g/mol
InChI Key: GWDGDTNNBBPVJD-UHFFFAOYSA-N
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Description

2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate is an organic compound that features a cyanoacetamide group and a chlorobenzoate ester. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both cyano and ester functional groups makes it a versatile intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with 2-[(2-cyanoacetyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoate ring can be substituted by nucleophiles such as amines or thiols.

    Condensation Reactions: The cyanoacetamide group can participate in condensation reactions to form heterocyclic compounds.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines or thiols, solvents like ethanol or acetonitrile, and temperatures ranging from 50-80°C.

    Condensation Reactions: Reagents like aldehydes or ketones, catalysts such as piperidine or pyridine, and solvents like ethanol or methanol.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide, with temperatures around 60-80°C.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Condensation Reactions: Heterocyclic compounds such as pyridines or quinolines.

    Hydrolysis: 2-chlorobenzoic acid and 2-[(2-cyanoacetyl)amino]ethanol.

Scientific Research Applications

2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate involves its interaction with various molecular targets. The cyanoacetamide group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The ester group can undergo hydrolysis, releasing active intermediates that can modulate biological pathways. The compound’s ability to form hydrogen bonds and interact with enzyme active sites makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-cyanoacetyl)amino]ethyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-[(2-cyanoacetyl)amino]ethyl 4-chlorobenzoate: The chlorine atom is positioned differently, affecting its reactivity and interaction with biological targets.

    2-[(2-cyanoacetyl)amino]ethyl 2-bromobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness

2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This compound’s combination of cyanoacetamide and chlorobenzoate functionalities provides a versatile platform for the synthesis of diverse organic molecules and potential drug candidates.

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]ethyl 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-10-4-2-1-3-9(10)12(17)18-8-7-15-11(16)5-6-14/h1-4H,5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDGDTNNBBPVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCNC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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